Multi-Leu peptide
Description
Significance of Peptidic Compounds in Biological Systems
Peptidic compounds, which are short chains of amino acids linked by peptide bonds, are fundamental to a myriad of physiological functions. Their roles range from acting as hormones and neurotransmitters to serving as signaling molecules and regulators of enzymatic activity. The specificity of their interactions, dictated by their amino acid sequence and three-dimensional structure, allows them to bind to and modulate the function of various proteins, including enzymes. This inherent specificity makes them attractive candidates for the design of therapeutic agents that can target disease-related proteins with high precision. Synthetic peptides, in particular, offer the advantage of being customizable, allowing for the optimization of properties such as potency, selectivity, and stability.
Overview of Proprotein Convertases (PCs) and their Physiological Roles
Proprotein convertases (PCs) are a family of nine calcium-dependent serine endoproteases, designated as PC1/3, PC2, furin, PC4, PC5/6, PACE4, PC7, SKI-1/S1P, and PCSK9. acs.orgclinician.comnih.gov These enzymes play a critical role in the post-translational modification of a wide array of precursor proteins, or proproteins. Current time information in San Diego, CA, US. Many proteins are synthesized in an inactive form and require cleavage at specific sites to become functionally active. Current time information in San Diego, CA, US. PCs recognize and cleave their substrates at single or paired basic amino acid residues, a crucial step in the maturation of numerous proteins, including hormones, growth factors, receptors, and enzymes. acs.orgclinician.com This proteolytic processing is essential for maintaining cellular homeostasis and is involved in diverse physiological processes such as cholesterol metabolism, immune response regulation, and tissue development. acs.orgclinician.comCurrent time information in San Diego, CA, US.
Rationale for Targeting Proprotein Convertases in Pathological Contexts
Given their central role in activating a multitude of proteins, it is not surprising that the dysregulation of proprotein convertases is implicated in a variety of pathological conditions. Current time information in San Diego, CA, US. Aberrant PC activity has been linked to diseases such as cancer, viral infections, hypercholesterolemia, and neurodegenerative disorders. Current time information in San Diego, CA, US.nih.gov For instance, certain PCs, like furin and PACE4, are often overexpressed in tumors and can process proproteins that promote tumor growth, invasion, and metastasis. Current time information in San Diego, CA, US.nih.gov In viral infections, many viral envelope proteins require cleavage by host cell PCs, like furin, to become infectious. Current time information in San Diego, CA, US. Therefore, inhibiting the activity of specific PCs presents a promising therapeutic strategy to interfere with these disease processes. The development of selective PC inhibitors is an active area of research aimed at creating targeted therapies with potentially fewer side effects than broader-acting agents. nih.govresearchgate.net
The Chemical Compound: Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2
The peptide with the chemical structure Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2, also known as Multi-Leu peptide or ML-peptide, was identified from a partial combinatorial library as a potent and selective inhibitor of the proprotein convertase PACE4. nih.goviscabiochemicals.comnih.gov Its structure consists of an acetylated N-terminus and an amidated C-terminus, modifications that can enhance peptide stability. nih.gov
Research Findings on Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2
Detailed studies have elucidated the inhibitory activity and selectivity of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2. Research has demonstrated its significant potential in a preclinical setting, particularly in the context of prostate cancer, where PACE4 is considered a druggable target. nih.govacs.org
A key study investigated the addition of multiple leucine (B10760876) residues to the N-terminus of a core peptide sequence, revealing a substantial increase in inhibitory potency against PACE4. nih.gov The peptide Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 was found to be one of the most potent and selective inhibitors identified from this library. nih.gov
The inhibitory potency of this peptide against PACE4 and its selectivity over the closely related enzyme furin have been quantified. The inhibition constant (Ki) for PACE4 was determined to be in the low nanomolar range, highlighting its strong binding affinity. nih.gov Notably, the peptide exhibited a 20-fold selectivity for PACE4 over furin, which is a significant finding as both enzymes share similar structural characteristics, making the design of selective inhibitors challenging. nih.govacs.org
| Enzyme | Inhibition Constant (Ki) | Selectivity (over Furin) |
| PACE4 | 18-22 nM nih.gov | 20-22 fold acs.org |
| Furin | - | - |
In cellular studies, Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 has been shown to significantly reduce the proliferation of human prostate cancer cell lines, specifically DU145 and LNCaP. nih.goviscabiochemicals.com This anti-proliferative effect is consistent with the inhibition of PACE4. iscabiochemicals.com Further investigation into its mechanism of action revealed that the peptide induces a G0/G1 cell cycle arrest in these cancer cells. nih.goviscabiochemicals.com
| Cell Line | Cancer Type | Effect of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 |
| DU145 | Prostate Cancer nih.gov | Reduced proliferation, G0/G1 cell cycle arrest nih.goviscabiochemicals.com |
| LNCaP | Prostate Cancer nih.gov | Reduced proliferation, G0/G1 cell cycle arrest nih.goviscabiochemicals.com |
These findings underscore the potential of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 as a lead compound for the development of targeted therapies against cancers where PACE4 plays a significant role. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C49H94N16O9 |
|---|---|
Molecular Weight |
1051.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-6-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C49H94N16O9/c1-26(2)22-35(58-31(11)66)43(70)62-37(24-28(5)6)45(72)64-38(25-29(7)8)46(73)63-36(23-27(3)4)44(71)60-34(18-15-21-57-49(54)55)42(69)65-39(30(9)10)47(74)61-33(16-12-13-19-50)41(68)59-32(40(51)67)17-14-20-56-48(52)53/h26-30,32-39H,12-25,50H2,1-11H3,(H2,51,67)(H,58,66)(H,59,68)(H,60,71)(H,61,74)(H,62,70)(H,63,73)(H,64,72)(H,65,69)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
ZOSNPKYKQJPYEO-FDISYFBBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Identification and Nomenclature of Ac Leu Leu Leu Leu Arg Val Lys Arg Nh2
Discovery and Initial Characterization
The discovery of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 was the result of a targeted search for selective inhibitors of proprotein convertases (PCs), a family of enzymes involved in the maturation of protein precursors. acs.orgfiu.edu Specifically, it was identified through the screening of a partial combinatorial library designed to find inhibitors for Proprotein Convertase Subtilisin/Kexin type 4 (PACE4). acs.orgiscabiochemicals.com
Initial characterization studies revealed that this peptide is a potent inhibitor of PACE4. medchemexpress.com A key finding was its significant selectivity for PACE4 over furin, another closely related proprotein convertase with similar structural features. acs.orgiscabiochemicals.com Research demonstrated that the peptide with four consecutive leucine (B10760876) residues at the N-terminus exhibited the most potent and selective inhibition of PACE4, with a 20-fold higher selectivity compared to furin. acs.org This specificity suggests that the hydrophobic nature of the multiple leucine residues is well-tolerated by the active site of PACE4. acs.org
Common Synonyms and Abbreviations in Scientific Literature
In scientific literature, Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 is frequently referred to by several synonyms and abbreviations for the sake of brevity and clarity. These include:
Multi-Leu peptide : This name highlights the presence of multiple leucine residues in the sequence. iscabiochemicals.comnih.govnih.gov
ML-peptide : This is a common abbreviation for this compound. acs.orgiscabiochemicals.comnih.gov
Ac-LLLLRVKR-NH2 : This abbreviation uses the single-letter codes for the amino acids, providing a concise representation of the peptide's structure. iscabiochemicals.comnih.gov
| Common Name | Abbreviation | Full Chemical Name |
| This compound | ML-peptide | Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 |
| Ac-LLLLRVKR-NH2 |
Peptide Sequence Elucidation and Modifications
The primary structure of the peptide was determined through its synthesis and subsequent characterization. The sequence is composed of eight amino acids: Leucine-Leucine-Leucine-Leucine-Arginine-Valine-Lysine-Arginine. acs.orgiscabiochemicals.com
The peptide features two key modifications to its termini:
N-terminal Acetylation (Ac-) : The amino group of the N-terminal leucine is acetylated. This modification is a common strategy in peptide chemistry to neutralize the positive charge of the N-terminus and to increase the peptide's stability by making it less susceptible to degradation by aminopeptidases. acs.orgresearchgate.net
C-terminal Amidation (-NH2) : The carboxyl group of the C-terminal arginine is replaced with an amide group. This modification neutralizes the negative charge of the C-terminus and enhances the peptide's stability against carboxypeptidases. iscabiochemicals.comresearchgate.net
These modifications are crucial for the peptide's function and stability, contributing to its potency as a PACE4 inhibitor. acs.org The synthesis of this peptide is typically achieved through solid-phase peptide synthesis (SPPS), a standard method for producing custom peptide sequences. nih.govnih.gov
| Amino Acid | Three-Letter Code | One-Letter Code |
| Leucine | Leu | L |
| Arginine | Arg | R |
| Valine | Val | V |
| Lysine (B10760008) | Lys | K |
| Modification | Location | Purpose |
| Acetylation | N-terminus | Increase stability, neutralize charge |
| Amidation | C-terminus | Increase stability, neutralize charge |
Biochemical and Molecular Characterization of Ac Leu Leu Leu Leu Arg Val Lys Arg Nh2
Enzyme Target Identification and Specificity Profiling
Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 was identified through the screening of a partial combinatorial peptide library as a potent inhibitor of PACE4. nih.gov PACE4 is a proprotein convertase that plays a significant role in the processing of precursor proteins involved in various physiological and pathological processes, including prostate cancer progression. nih.govnih.gov The ML-peptide demonstrates effective inhibition of PACE4 in the low nanomolar range, establishing this enzyme as its primary target. nih.govacs.org A scramble version of the peptide, with the same amino acid composition but an altered sequence (Ac-RLRLLKVL-NH2), shows negligible inhibitory activity against PACE4, highlighting the importance of the specific peptide sequence for its function. nih.gov
A key characteristic of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 is its notable selectivity. While many peptide-based inhibitors target multiple proprotein convertases due to similarities in their active sites, the ML-peptide shows a distinct preference for PACE4 over the closely related and ubiquitously expressed convertase, furin. nih.govnih.gov Research demonstrates that the ML-peptide is approximately 20 to 22 times more selective for PACE4 than for furin. nih.govacs.org This selectivity is a significant finding, as it suggests that designing specific inhibitors for individual proprotein convertases is achievable despite structural similarities between the enzymes. nih.gov
While the inhibitory activity against PACE4 and furin is well-documented, specific inhibition data for Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 against other proprotein convertases like PC1/3 and PC2 are not extensively detailed in the primary literature. For context, other peptide inhibitors based on the core Arg-Val-Lys-Arg motif, such as Decanoyl-RVKR-CMK, are known to be broad-spectrum, inhibiting a range of convertases including furin, PC1, PC2, and PACE4. ucdavis.edu This underscores the unique selectivity profile conferred by the tetra-leucine extension in the ML-peptide.
Kinetic Analysis of Enzyme-Inhibitor Interactions
Kinetic studies have quantified the inhibitory potency of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2. The inhibition constant (K_i) for PACE4 is in the low nanomolar range, reported to be between 18 and 22 nM. acs.org Specifically, a K_i value of 20 nM for PACE4 has been cited. nih.govnih.gov In contrast, its affinity for furin is significantly lower. Given the approximately 20-fold selectivity, the K_i value for furin is estimated to be around 400 nM. nih.govnih.gov
The development of this inhibitor involved systematically extending a core RVKR-NH2 sequence with leucine (B10760876) residues. The initial Ac-LLRVKR-NH2 peptide was a mid-nanomolar inhibitor, but the addition of a third and fourth leucine residue progressively decreased the inhibition constant to the low nanomolar range for PACE4. acs.org
Table 1: Inhibition Constants (K_i) of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2
| Enzyme Target | Inhibition Constant (K_i) | Selectivity vs. Furin |
|---|---|---|
| PACE4 | ~20 nM nih.govnih.govacs.org | ~20-fold higher nih.govnih.gov |
| Furin | ~400 nM (estimated) | 1x |
| PC1/3 | Data not available | Data not available |
| PC2 | Data not available | Data not available |
The mechanism of inhibition by Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 is characteristic of a competitive inhibitor. ucdavis.eduucl.ac.uk This is inferred from its design as a substrate mimic, where the peptide sequence directly competes with the natural substrate for binding at the enzyme's active site. nih.gov Competitive inhibitors typically bind reversibly to the active site, and their effect can be overcome by increasing the concentration of the substrate. ucl.ac.uk The inhibitor's structure, featuring the dibasic RVKR motif, is designed to be recognized by and occupy the catalytic pocket of the convertase, thereby preventing the processing of endogenous substrates. nih.govnih.gov
Substrate Mimicry and Active Site Interactions
The design of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 is a clear example of substrate mimicry. Proprotein convertases recognize and cleave their substrates at specific sequences of basic amino acids, with an optimal consensus motif of R-X-K/R-R↓. nih.gov The C-terminal -Arg-Val-Lys-Arg-NH2 portion of the ML-peptide mimics this recognition sequence, allowing it to fit into the active site cleft of PACE4 and other related convertases. nih.gov
The remarkable selectivity of the ML-peptide for PACE4 over furin is attributed to the N-terminal tetra-leucine extension. nih.govacs.org While the primary substrate-binding pockets (S1, S2, and S4) of PACE4 and furin are structurally similar, analysis suggests there are significant differences in the subsites that accommodate the amino acids further from the cleavage site (P5 and beyond). acs.org The hydrophobic nature of the multiple leucine residues is well-tolerated by the corresponding subsites in PACE4 but appears to be less compatible with the active site of furin. nih.gov This differential affinity for the hydrophobic N-terminal portion of the inhibitor is the molecular basis for its 20-fold selectivity, demonstrating that inhibitor specificity can be achieved by targeting regions outside the primary catalytic residues. nih.govacs.org
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 | |
| Ac-RLRLLKVL-NH2 | |
| Decanoyl-RVKR-CMK | |
| Ac-LLRVKR-NH2 |
Structure Activity Relationship Sar and Advanced Peptide Design of Ac Leu Leu Leu Leu Arg Val Lys Arg Nh2 Analogues
Positional Scanning and Residue Importance
Systematic modifications of the peptide sequence have revealed the significance of specific amino acid residues and their positions for inhibitory activity against PACE4.
Critical Amino Acid Residues for Inhibitory Potency (P1, P2, P3, P4, P6)
The core recognition motif for proprotein convertases is typically found at the P1 to P4 positions. In Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2, these correspond to Arg (P1), Lys (P2), Val (P3), and Arg (P4). Positional scanning studies have elucidated the importance of these and other residues.
The P1 position, occupied by Arginine, is crucial for recognition. Replacement of the P1 Arginine with mimetics such as 4-amidinobenzylamide (Amba) has been shown to increase inhibitory potency. nih.govnih.gov For instance, the analogue Ac-LLLLRVK-Amba demonstrated a 7-fold increase in inhibitory potency against PACE4. nih.gov However, this modification also led to a decrease in selectivity over the related enzyme furin. nih.govresearchgate.net Further modifications at the P1 position, replacing Amba with other Arg-mimetics like 5-(aminomethyl)picolinimidamide, were explored to regain selectivity while maintaining high affinity. researchgate.net
The P3 position, which is Valine in the parent peptide, has also been a target for modification. Researchers have explored replacing one of the P3 Valine's methyl groups with a basic group to create a salt bridge with Asp160 in the S3 pocket of PACE4, resulting in an eight-fold increase in potency. sigmaaldrich.com
Positional scanning of the leucine (B10760876) core (P5-P8) revealed that the P6 position is particularly sensitive to substitution. While many amino acid substitutions at other positions within the leucine core are well-tolerated, changes at P6 can significantly impact activity. Studies involving the substitution of the leucine core with all-natural amino acids indicated that incorporating basic amino acids generally led to improved inhibitory potency against both PACE4 and furin. Conversely, introducing negatively charged residues at these positions significantly diminished the inhibitory activity.
| Position | Original Residue | Modification | Effect on Potency/Selectivity |
| P1 | Arginine | 4-amidinobenzylamide (Amba) | 7-fold increase in PACE4 inhibition, but reduced selectivity over furin. nih.govnih.gov |
| P1 | Arginine | 5-(aminomethyl)picolinimidamide | Increased affinity for PACE4 and restored selectivity. researchgate.net |
| P3 | Valine | Replacement of a methyl group with a basic group | 8-fold increase in potency and 2-fold increase in selectivity over furin. sigmaaldrich.com |
| P6 | Leucine | Substitution with other natural amino acids | Less tolerant to substitution compared to other positions in the leucine core. |
| P5-P8 | Leucine | Substitution with basic amino acids | Improved inhibitory potency. |
| P5-P8 | Leucine | Substitution with negatively charged amino acids | Significantly reduced inhibitory potency. |
Impact of Leucine Isomers at Specific Positions (e.g., P8-P5)
The tetra-leucine sequence (P5-P8) is a distinguishing feature of the ML-peptide. nih.gov Research has focused on modifying this hydrophobic core by incorporating leucine isomers such as Norleucine (Nle), D-Leucine (D-Leu), and D-Norleucine (D-Nle) to enhance stability and selectivity.
The introduction of D-isomers at the P8 position, for example, resulted in analogues with improved stability profiles and potent antiproliferative effects. Specifically, the incorporation of a D-Leu or D-Nle residue at P8 enhanced the specificity of the inhibitor for PACE4. In contrast, substitutions with Nle at various positions within the P5-P8 core were also investigated, with the resulting analogues showing varied inhibitory activities. nih.gov
A positional scanning study that substituted the leucine core with isoleucine revealed that the best analogues for increasing PACE4 selectivity were obtained by incorporating isoleucine at the P5 and P6 positions.
| Position(s) | Original Residue(s) | Leucine Isomer/Analogue | Effect on Activity/Selectivity/Stability |
| P8 | L-Leucine | D-Leucine | Improved stability and specificity for PACE4. |
| P8 | L-Leucine | D-Norleucine | Improved stability and specificity for PACE4. |
| P5-P8 | L-Leucine | Norleucine (at various positions) | Varied inhibitory activities depending on the position of substitution. nih.gov |
| P5 and P6 | L-Leucine | Isoleucine | Increased PACE4 selectivity and potent antiproliferative effects. |
Enhancing Metabolic Stability Through Chemical Modifications
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. Several chemical modification strategies have been employed to enhance the metabolic stability of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 analogues.
Incorporation of Non-Canonical Amino Acids (e.g., D-amino acids, Beta-amino acids)
The substitution of naturally occurring L-amino acids with non-canonical amino acids, such as their D-enantiomers, is a widely used strategy to increase resistance to enzymatic degradation. In the context of the ML-peptide, the introduction of a D-Leucine residue at the P8 position (Ac-[DLeu]LLLRVKR-NH2) was shown to enhance the stability of the peptide. This modification helps to protect the peptide from degradation by exopeptidases without negatively impacting, and in some cases improving, its inhibitory activity and specificity. While the incorporation of D-amino acids can sometimes alter the secondary structure of a peptide, in many cases, the biological activity is maintained or even improved.
Although the use of beta-amino acids in analogues of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 has not been specifically detailed in the available research, their incorporation is a known method for improving peptide stability by altering the peptide backbone and making it less recognizable to proteases.
Pseudopeptide Bond Replacements (e.g., Triazole Motifs)
Another strategy to enhance metabolic stability is the replacement of labile amide bonds with non-hydrolyzable mimics, known as pseudopeptide bonds. The 1,2,3-triazole ring is a common and effective amide bond surrogate that can mimic the trans-amide bond geometry and maintain the potential for hydrogen bonding. nih.gov This modification renders the peptide backbone resistant to cleavage by proteases. nih.gov
While this is a recognized strategy in peptidomimetic design, specific examples of the incorporation of triazole motifs or other pseudopeptide bonds into the backbone of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 analogues are not extensively reported in the current scientific literature. The primary focus of published research on this peptide has been on amino acid substitution and terminal modifications.
N-terminal Acylation and C-terminal Amidation Effects
The parent compound, Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2, is modified at both its N-terminus with an acetyl group (Ac) and at its C-terminus with an amide group (NH2). These terminal modifications are crucial for enhancing the peptide's stability and biological activity.
N-terminal acetylation removes the positive charge of the N-terminal amino group, which can increase the peptide's resistance to degradation by aminopeptidases. Similarly, C-terminal amidation neutralizes the negative charge of the C-terminal carboxyl group and increases resistance to carboxypeptidases. By making the peptide termini uncharged, these modifications allow the peptide to more closely mimic the structure of a segment within a larger native protein. This can lead to improved interaction with the target enzyme and enhanced biological activity, as well as increased metabolic stability and a longer shelf life. The N-terminal and C-terminal protections on the ML-peptide are intended to stabilize the interaction between the inhibitor and the proprotein convertase. nih.gov
Cyclization Strategies for Protease Resistance
Linear peptides are often susceptible to degradation by proteases in biological systems, which limits their therapeutic applicability. Cyclization is a common strategy to overcome this limitation by introducing conformational constraints and masking the N- and C-termini from exopeptidases. ku.dk Various cyclization strategies have been investigated for the Multi-Leu peptide to improve its stability while maintaining its inhibitory potency against PACE4.
Research into the cyclization of the ML-peptide has shown that the method of cyclization is critical to retaining biological activity. Studies revealed that head-to-tail or side chain-to-tail cyclizations, which involve the C-terminal carboxylic acid, resulted in a significant loss of inhibitory potency against PACE4. nih.gov This suggests that a certain degree of flexibility in the peptide's structure is essential for optimal binding to the enzyme's active site. nih.gov
In contrast, modifications within the multi-leucine core of the peptide, coupled with the incorporation of a C-terminal 4-amidinobenzylamide (Amba) residue, have yielded potent cyclic analogues. nih.gov One of the most promising compounds from this approach is (&)[Mpa]LLLC(&)RVK[Amba], where "&" indicates a cyclization via a disulfide bridge and Mpa is 3-mercaptopropionic acid. This particular analogue demonstrated a favorable balance of potent PACE4 inhibition, anti-proliferative effects on prostate cancer cell lines, and improved stability. nih.gov
The following table summarizes the inhibitory activities of different cyclized analogues of the this compound.
| Compound/Analogue | Cyclization Strategy | Target | Inhibitory Constant (Ki, nM) |
| Ac-LLLLRVKR-NH2 (ML-peptide) | Linear | PACE4 | 22 |
| Ac-LLLLRVKR-OH | Linear (for cyclization) | PACE4 | >1000 |
| cyclo(LLLLRVKR) | Head-to-Tail | PACE4 | >1000 |
| (&)[Mpa]LLLC(&)RVK[Amba] | Side Chain-to-Side Chain (Disulfide) | PACE4 | Potent |
Table 1: Inhibitory Activity of Cyclized this compound Analogues
Modulation of Target Specificity via Structural Modifications
The selectivity of a peptide inhibitor for its intended target over other structurally similar enzymes is crucial for minimizing off-target effects. The this compound was initially identified for its 20-fold selectivity for PACE4 over the closely related proprotein convertase, furin. acs.orgnih.gov This selectivity is primarily attributed to the N-terminal multi-leucine extension. nih.gov
Structure-activity relationship studies have explored various modifications to the ML-peptide sequence to further enhance its stability and maintain or improve target specificity. One successful strategy has been the introduction of unnatural amino acids, specifically D-isomers. The substitution of the N-terminal L-Leucine with its stereoisomer, D-Leucine, in the analogue Ac-[DLeu]LLLRVK-Amba, resulted in a compound with both increased inhibitory potency and enhanced stability. nih.gov This modification likely provides resistance to degradation by proteases that preferentially recognize L-amino acids.
Further modifications at the C-terminus have also been shown to be critical for activity. The replacement of the C-terminal Arginine amide with 4-amidinobenzylamide (Amba) has been a recurring modification in potent analogues, suggesting an important interaction with the target enzyme. nih.govnih.gov
The table below presents data on the anti-proliferative effects of the ML-peptide and a modified analogue on different prostate cancer cell lines, highlighting the correlation between PACE4 expression and inhibitor efficacy.
| Cell Line | PACE4 Expression | ML-peptide IC50 (µM) | Ac-LLLLRVK[DArg]-NH2 (Control) |
| DU145 | High | 100 ± 10 | Inactive |
| LNCaP | High | 180 ± 60 | Inactive |
| PC3 | Low/Absent | Poor Inhibition | Inactive |
Table 2: Anti-proliferative Activity of this compound Analogues on Prostate Cancer Cell Lines nih.gov
Another advanced approach to improve the in vivo performance of the ML-peptide has been its transformation into an albumin-binding prodrug. nih.gov This strategy involves attaching a moiety to the peptide that binds to serum albumin, thereby extending the peptide's circulatory half-life and improving its tumor-targeting efficiency. This prodrug approach demonstrated significantly reduced tumor growth in in vivo models compared to the unmodified ML-peptide. nih.gov
Computational and In Silico Approaches in Peptide Design
The design and optimization of therapeutic peptides like the Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 analogues are increasingly supported by computational and in silico methods. nih.govcqdm.org These approaches allow for the rational design of new analogues with improved properties by predicting their binding affinities, conformations, and interactions with their biological targets. nih.gov
Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to visualize and analyze the interactions between the peptide and the target enzyme at an atomic level. nih.gov For instance, molecular docking can be used to predict the most favorable binding pose of a peptide analogue within the active site of PACE4. This information can guide the design of new modifications to enhance binding affinity and selectivity. nih.gov
MD simulations can further provide insights into the dynamic behavior of the peptide-enzyme complex over time, helping to understand the conformational changes that occur upon binding and the stability of the interaction. nih.gov These computational tools can screen large virtual libraries of peptide analogues, prioritizing the most promising candidates for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. cqdm.org
While specific in silico studies detailing the design of every Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 analogue are not always published in detail, the principles of computational chemistry are integral to modern peptide-based drug development. These methods are crucial for understanding the structure-activity relationships and for designing novel peptides with enhanced therapeutic profiles.
Preclinical Biological Investigations of Ac Leu Leu Leu Leu Arg Val Lys Arg Nh2
In Vitro Cellular Efficacy in Disease Models
Antiproliferative Effects on Cancer Cell Lines (e.g., Prostate Cancer)
The antiproliferative activity of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 has been evaluated against several prostate cancer cell lines. The peptide demonstrated varied efficacy, which strongly correlates with the expression levels of the proprotein convertase PACE4 in these cells. nih.gov In studies using MTT assays, the ML-peptide was shown to inhibit the proliferation of DU145 and LNCaP cells, both of which express high levels of PACE4. nih.govresearchgate.net Conversely, it exhibited very poor inhibition of PC3 cells, a cell line with minimal PACE4 expression. nih.gov
The half-maximal inhibitory concentrations (IC50) for the antiproliferative effects were determined to be in the micromolar range for the PACE4-expressing cell lines. nih.gov
| Cell Line | IC50 (µM) | PACE4 Expression | Reference |
| DU145 | 100 ± 10 | High | nih.gov |
| LNCaP | 180 ± 60 | High | nih.gov |
| PC3 | Poor Inhibition | Low/Absent | nih.gov |
These findings underscore a targeted antiproliferative effect of the peptide on prostate cancer cells that are dependent on PACE4 activity for their growth.
Cell Cycle Modulation in Neoplastic Cells
Further investigation into the mechanism of its antiproliferative effects revealed that Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 modulates the cell cycle in neoplastic cells. nih.gov Flow cytometry analysis of LNCaP prostate cancer cells treated with the peptide showed a significant alteration in cell cycle distribution. nih.gov
A dose-dependent accumulation of cells in the G0/G1 phase was observed, with a corresponding decrease in the percentage of cells in the S phase. nih.gov This suggests that the peptide induces a G0/G1 cell cycle arrest, thereby halting the proliferation of the cancer cells. These assays were conducted over a 96-hour period. nih.gov
| Treatment Condition (LNCaP Cells) | Effect on Cell Cycle Distribution | Reference |
| Control | Normal Distribution | nih.gov |
| 100 µM Ac-LLLLRVKR-NH2 | Increased G0/G1 population, Decreased S phase population | nih.gov |
| 200 µM Ac-LLLLRVKR-NH2 | More pronounced G0/G1 accumulation and S phase decrease | nih.gov |
This induced arrest is a key component of the peptide's mechanism of action against cancer cell proliferation.
Role in Investigating Specific Pathophysiological Mechanisms
Contribution to Understanding PACE4 in Carcinogenesis
Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 has been instrumental as a research tool for understanding the role of the proprotein convertase PACE4 in the development and progression of cancer. nih.goved.ac.uk PACE4 is implicated in the activation of various protein precursors, including growth factors that are crucial for tumor growth and survival. nih.govresearchgate.net
The ML-peptide was identified from a combinatorial library and was found to be a potent and highly selective inhibitor of PACE4. nih.govnih.gov It displays a 20-fold selectivity for PACE4 over furin, another closely related and structurally similar proprotein convertase. nih.goved.ac.uk This selectivity is critical because furin is ubiquitously expressed in normal tissues, and its inhibition can be detrimental. nih.gov The peptide Ac-LLLLRVKR-NH2 inhibits PACE4 with an inhibition constant (Ki) in the low nanomolar range. nih.goved.ac.uk
| Enzyme | Ki (nM) | Selectivity (over Furin) | Reference |
| PACE4 | 18–22 | ~20-fold | nih.goved.ac.uk |
| Furin | ~400 | - | nih.gov |
By using this selective inhibitor, researchers have been able to demonstrate that the specific inhibition of PACE4 leads to reduced proliferation and cell cycle arrest in prostate cancer cells, thereby validating PACE4 as a therapeutic target in this malignancy. nih.goved.ac.uk
Utility as a Biochemical Probe for Enzyme Activity and Protein Interactions
The high selectivity of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 for PACE4 over other proprotein convertases, such as furin, makes it a valuable biochemical probe. nih.gov It allows for the specific investigation of PACE4's enzymatic activity and its interactions with substrate proteins without the confounding effects of inhibiting other essential convertases. nih.govresearchgate.net
The design of the peptide, with its N-terminal leucine (B10760876) extensions, was key to achieving this selectivity, highlighting differences in the substrate-binding pockets of PACE4 and furin. nih.gov This tool has been used in kinetic assays to characterize the inhibitory profile against both enzymes and to confirm that the antiproliferative effects observed in cell lines are indeed mediated by the inhibition of intracellular PACE4. nih.govresearchgate.net The peptide's ability to penetrate cells is a prerequisite for its inhibitory action on intracellular PACE4. nih.goved.ac.uk
In Vivo Preclinical Models and Mechanistic Studies
The in vivo efficacy of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 has been assessed in preclinical xenograft models of prostate cancer. ed.ac.uk Despite its potent in vitro activity, studies have shown that the unmodified ML-peptide has limited effectiveness in vivo when administered systemically. ed.ac.uknih.gov
In LNCaP xenograft-bearing mice, intravenous administration of the peptide alone resulted in little to no effect on tumor growth. ed.ac.uk This lack of efficacy is attributed to the inherent liabilities of peptides, such as rapid renal clearance and poor stability in circulation. ed.ac.uknih.gov It was noted, however, that the peptide is effective in vivo if injected directly at the tumor site. ed.ac.uk These findings have prompted further research into developing modified analogues and prodrug strategies to improve the pharmacokinetic properties and tumor-targeting efficiency of this class of PACE4 inhibitors. ed.ac.uknih.gov
Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| ML-peptide | Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 |
| Ac-LLLLRVKR-NH2 | Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 |
| Ac-[DLeu]LLLRVKR-NH2 | Ac-[D-Leu]-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 |
Synthetic Methodologies for Ac Leu Leu Leu Leu Arg Val Lys Arg Nh2 and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide production. The fundamental concept involves the covalent attachment of the first amino acid to an insoluble polymer resin, followed by the sequential addition of the remaining amino acids in the chain. wpmucdn.com The entire synthesis process, including coupling and deprotection steps, occurs on this solid support, which simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing. lsu.edu
For the synthesis of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2, the process begins with the C-terminal amino acid, Arginine. This first residue is anchored to a specialized solid support, such as a Rink Amide resin. uci.edupacific.edu The choice of this resin is critical as its cleavage under acidic conditions generates the desired C-terminal amide functionality of the final peptide. lsu.edu Following the anchoring of the first Arginine, the peptide chain is elongated in the C-to-N direction by repeating a two-step cycle for each subsequent amino acid: removal of a temporary protecting group from the N-terminus of the resin-bound peptide, followed by the coupling of the next protected amino acid. wpmucdn.com Once the full sequence (Arg-Val-Lys-Arg-Leu-Leu-Leu-Leu) is assembled, the N-terminus is acetylated. The final step involves cleavage of the completed peptide from the resin support and simultaneous removal of all permanent side-chain protecting groups. wpmucdn.com
Fmoc-Based Chemistry
The most prevalent strategy within SPPS for research and manufacturing is based on the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. nih.gov Fmoc chemistry offers an orthogonal protection scheme, meaning the temporary N-terminal protecting group (Fmoc) and the permanent side-chain protecting groups can be removed under different chemical conditions. nih.govchempep.com The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wpmucdn.comuci.edu In contrast, the side-chain protecting groups are acid-labile and are removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA). wpmucdn.com
The synthesis cycle for each amino acid using Fmoc chemistry proceeds as follows:
Fmoc Deprotection: The resin-bound peptide is treated with a 20% piperidine solution in DMF to cleave the Fmoc group from the N-terminal amino acid, liberating a free amine. uci.edu
Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct, which is a byproduct of the deprotection. chempep.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. Activation is commonly achieved using coupling reagents like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a carbodiimide (B86325) such as DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole). scispace.comuci.edu
Washing: The resin is washed again to remove excess reagents and soluble byproducts, leaving the elongated, Fmoc-protected peptide ready for the next cycle. chempep.com
This cycle is repeated until the full peptide sequence is assembled. For the synthesis of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2, specific acid-labile protecting groups are required for the amino acid side chains to prevent unwanted side reactions.
| Amino Acid | Nα-Protection | Side-Chain Protection | Protecting Group Name |
| Arg | Fmoc | Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |
| Lys | Fmoc | Boc | tert-butyloxycarbonyl |
| Val | Fmoc | None | N/A |
| Leu | Fmoc | None | N/A |
Incorporation of Modified and Unnatural Amino Acids
Modern peptide chemistry frequently involves the substitution of natural amino acids with unnatural amino acids (UAAs) to create peptide analogs with improved properties. sigmaaldrich.com UAAs are amino acids that are not genetically encoded and can be either naturally occurring or chemically synthesized. nih.govcpcscientific.com Their incorporation can confer desirable attributes such as enhanced stability against enzymatic degradation, constrained conformations, and altered biological activity. cpcscientific.com
The synthesis of analogs of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 containing UAAs is readily achievable using Fmoc-based SPPS. cpcscientific.com This is accomplished by using the corresponding Fmoc-protected UAA building block in the appropriate coupling cycle during chain elongation. A wide variety of these building blocks are commercially available, allowing for systematic modifications along the peptide backbone. sigmaaldrich.com For example, substituting a Leucine (B10760876) residue with a halogenated or N-alkylated derivative could be explored to study the impact on the peptide's structure and function.
| Unnatural Amino Acid Type | Example | Potential Application in Analog Synthesis |
| β-Amino Acids | β-Leucine | Introduce conformational constraints; increase proteolytic stability. |
| N-Alkylated Derivatives | N-methyl-Leucine | Modulate hydrogen bonding network; increase cell permeability. |
| Halogenated Derivatives | 5F-Tryptophan (example) | Can be used to replace a residue to act as a probe or alter binding affinity. |
| Homo-amino Acids | Homo-arginine | Alter side-chain length and basicity. |
Strategies for Pseudopeptide Bond Formation (e.g., CuAAC)
To further enhance the stability of peptides, one or more of the native amide bonds can be replaced with a non-natural linkage known as a pseudopeptide bond or peptide bond isostere. One of the most powerful methods for achieving this is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". nih.govjpt.com This reaction forms a stable, 1,4-disubstituted 1,2,3-triazole ring that serves as an excellent mimic of the trans-amide bond. nih.govbachem.com
The triazole linkage is exceptionally stable to chemical and enzymatic hydrolysis, making it a valuable tool for creating highly robust peptide analogs. bachem.com To synthesize an analog of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 containing a triazole bond, one would incorporate two specialized amino acid precursors during SPPS: one bearing an azide (B81097) group and another bearing an alkyne group. After assembly of the linear precursor, the intramolecular CuAAC reaction is induced, typically using a Cu(I) source, to form the triazole ring. nih.gov This strategy can be used to create macrocyclic analogs or to replace a specific backbone amide bond to investigate its importance for the peptide's structure. nih.gov
| Property | Native Amide Bond | 1,2,3-Triazole Pseudopeptide Bond |
| Structure | Planar, trans geometry | Planar, aromatic heterocycle |
| Hydrogen Bonding | Acts as H-bond donor (N-H) and acceptor (C=O) | Acts as H-bond acceptor; lacks H-bond donor |
| Dipole Moment | Large dipole moment | Large dipole moment |
| Stability | Susceptible to proteolytic cleavage by proteases | Resistant to hydrolysis and enzymatic degradation bachem.com |
| Synthesis | Standard peptide coupling reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) jpt.com |
Purity Assessment and Characterization of Synthetic Products
Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the target peptide along with various impurities. These impurities can include deletion sequences (from failed coupling steps) or sequences with remaining protecting groups (from incomplete deprotection). Therefore, rigorous purification and characterization are essential to ensure the final product's identity and purity. researchgate.net
The standard workflow for this process involves two key analytical techniques:
High-Performance Liquid Chromatography (HPLC): This is the primary method for both assessing the purity of the crude product and for purifying the target peptide. researchgate.net Reverse-Phase HPLC (RP-HPLC) is most commonly used, which separates the peptide and its impurities based on their hydrophobicity. The crude mixture is injected onto an HPLC column, and a gradient of organic solvent is used to elute the components. The fraction corresponding to the main peak, which should be the desired product, is collected. Purity is typically reported as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. waters.com
Mass Spectrometry (MS): This technique is used to confirm the molecular weight, and thus the identity, of the purified peptide. nih.govnih.gov Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI (Electrospray Ionization) are used to ionize the peptide and measure its mass-to-charge ratio. The experimentally observed molecular weight must match the calculated theoretical molecular weight of the target sequence. nih.gov For definitive structural confirmation, tandem mass spectrometry (MS/MS) can be employed to fragment the peptide and verify its amino acid sequence. waters.com
| Analytical Parameter | Technique | Expected Result for Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 |
| Purity | Reverse-Phase HPLC (RP-HPLC) | A major peak, typically >95% for purified peptides. |
| Identity (Molecular Weight) | Mass Spectrometry (e.g., ESI-MS) | Theoretical Monoisotopic Mass: 1078.73 Da |
| Sequence Confirmation | Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern consistent with the sequence Ac-L-L-L-L-R-V-K-R-NH2. |
Future Research Directions and Translational Potential
Advancements in Peptide Engineering for Improved Pharmacological Profiles
Peptide engineering will be a crucial avenue for optimizing the properties of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2. The goal is to enhance its efficacy and stability for potential therapeutic or research applications. Key strategies will likely involve modifications to its amino acid sequence and structure.
Future research could explore the systematic substitution of the leucine (B10760876) residues with other hydrophobic amino acids, such as valine or isoleucine, to fine-tune the peptide's hydrophobicity. nih.gov Similarly, the arginine and lysine (B10760008) residues could be replaced with other cationic amino acids or unnatural amino acids to modulate charge density and resistance to proteases. capes.gov.br The length of the poly-leucine and cationic domains can also be varied to find an optimal balance between cell penetration and potential cytotoxicity. nih.govnih.gov
Table 1: Potential Amino Acid Modifications and Their Rationale
| Original Residue | Potential Substitution | Rationale |
| Leucine (Leu) | Isoleucine (Ile), Valine (Val) | Modulate hydrophobicity and steric bulk |
| Leucine (Leu) | N-methylated Leucine | Increase proteolytic stability |
| Arginine (Arg) | D-Arginine | Enhance resistance to enzymatic degradation |
| Arginine (Arg) | Ornithine, Citrulline | Investigate the role of the guanidinium (B1211019) group in cell penetration nih.gov |
| Lysine (Lys) | Arginine (Arg) | Increase the number of guanidinium groups to potentially enhance cell uptake nih.gov |
Exploration of Novel Biological Targets for Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 Analogues
The structural characteristics of this peptide suggest it could be engineered to interact with specific biological targets. As a cationic and amphipathic peptide, it is likely to interact with negatively charged cellular components, such as the cell membrane and nucleic acids. ingentaconnect.com
Future studies could investigate its potential as an antimicrobial peptide. Many natural and synthetic amphipathic peptides with cationic charges exhibit antimicrobial activity by disrupting bacterial membranes. nih.govnih.govmdpi.com Research would involve screening analogues of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 against a panel of pathogenic bacteria and fungi.
Furthermore, the arginine-rich motif suggests a potential for this peptide to act as a cell-penetrating peptide to deliver therapeutic cargo into cells. nih.govresearchgate.net Analogues could be designed to bind to specific intracellular proteins or nucleic acids, thereby modulating their function. For instance, it could be explored as a vector for the delivery of small interfering RNAs (siRNAs) or antisense oligonucleotides.
Another avenue of exploration is its potential as a neuroprotective agent. Poly-arginine peptides have demonstrated neuroprotective effects in models of stroke, suggesting that arginine-rich peptides like the one could have similar properties. nih.gov
Integration with Advanced Delivery Systems for Research Applications
The peptide's inherent cell-penetrating properties make it an attractive component for more complex delivery systems. Future research will likely focus on integrating Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 or its optimized analogues into various nanocarriers to enhance their delivery efficiency and specificity.
One approach is the surface modification of liposomes or nanoparticles with this peptide. This could improve their cellular uptake and facilitate the delivery of encapsulated drugs or imaging agents. acs.org The hydrophobic poly-leucine domain may aid in anchoring the peptide to the lipid bilayer of liposomes, while the cationic domain would mediate interaction with the cell surface.
Another promising strategy is the development of self-assembling systems. The amphipathic nature of this peptide might allow it to self-assemble into nanostructures, such as micelles or nanofibers, which could encapsulate therapeutic agents.
Table 2: Potential Advanced Delivery System Applications
| Delivery System | Integration Strategy | Potential Advantage |
| Liposomes | Surface conjugation | Enhanced cellular uptake and endosomal escape nih.gov |
| Polymeric Nanoparticles | Covalent attachment or physical adsorption | Improved targeting and controlled release |
| Gold Nanoparticles | Thiol-based conjugation | Theranostic applications (imaging and therapy) |
| Extracellular Vesicles | Modification of vesicle surface | Enhanced cellular uptake via macropinocytosis acs.org |
Elucidating Broader Biochemical Pathway Modulations
A key area of future research will be to understand how Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 and its derivatives modulate cellular pathways. As a membrane-active peptide, its primary interaction is with the cell membrane, which can trigger a cascade of downstream signaling events. nih.govfrontiersin.org
Studies could employ transcriptomic and proteomic approaches to identify changes in gene and protein expression in cells treated with the peptide. This could reveal unexpected therapeutic targets and mechanisms of action. For example, some cationic peptides have been shown to reverse multidrug resistance in cancer cells by interacting with efflux pumps. nih.gov
The interaction of the peptide with the cell membrane could also influence lipid metabolism and the organization of membrane domains, which are crucial for various cellular processes.
Potential for Derivatization into Mechanistic Probes
The inherent cell-penetrating ability of this peptide makes it a valuable scaffold for the development of mechanistic probes to study cellular processes. By attaching fluorescent dyes, biotin, or photo-crosslinkers, researchers can create tools to investigate membrane transport, endocytosis, and endosomal escape. youtube.com
For instance, a fluorescently labeled version of the peptide could be used in high-resolution microscopy to visualize its entry into cells and its intracellular trafficking in real-time. This would provide valuable insights into the mechanisms of uptake for this class of peptides.
Furthermore, photo-activatable derivatives could be used to identify the specific cellular components with which the peptide interacts. Upon photo-activation, the peptide would form a covalent bond with its binding partners, which could then be identified by techniques such as mass spectrometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
